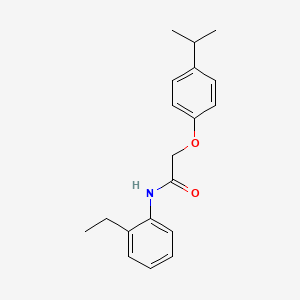

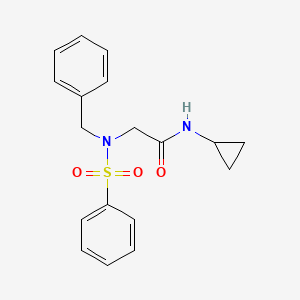

1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as MPTC, is a chemical compound that belongs to the family of triazole derivatives. MPTC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Efficient Synthesis Techniques

A study by Mansueto et al. (2014) details an efficient regioselective synthesis method for 1,2,4-triazole derivatives, including compounds similar to "1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide". The methodology involves lithiation-trapping sequences, providing a flexible approach to the synthesis of various triazole derivatives, beneficial for developing pharmaceuticals and materials (Mansueto et al., 2014).

Antimicrobial and Antioxidant Activities

Gilava et al. (2020) reported the synthesis and biological evaluation of a series of triazolopyrimidines, demonstrating significant antimicrobial and antioxidant activities. Although the focus is on triazolopyrimidines, the synthetic strategies and biological activity assays are relevant to the study and development of triazole derivatives for potential therapeutic uses (Gilava et al., 2020).

Cytotoxicity and Molecular Docking Studies

Shinde et al. (2022) conducted design, synthesis, and evaluation of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives for their anticancer activity. The study highlights the potential of these compounds against breast cancer cell lines, underscoring the importance of triazole derivatives in developing new anticancer therapies (Shinde et al., 2022).

Corrosion Inhibition

Bentiss et al. (2009) explored the use of a triazole derivative as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound demonstrated excellent inhibition efficiency, suggesting that triazole derivatives, including "this compound", can be effective in protecting metals against corrosion (Bentiss et al., 2009).

Blue Emitting Fluorophores

Padalkar et al. (2015) synthesized novel triazole derivatives that exhibit blue and green fluorescence. These compounds could be utilized in developing fluorescent materials for bioimaging and sensing applications, highlighting the versatility of triazole derivatives in material science (Padalkar et al., 2015).

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-21(2)18(23)16-19-17(13-7-5-4-6-8-13)22(20-16)14-9-11-15(24-3)12-10-14/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFCUAXCZRAWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641455 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)